molecular formula C11H13NO2 B15226766 Bis(5-methylfuran-2-yl)methanamine

Bis(5-methylfuran-2-yl)methanamine

Cat. No.: B15226766
M. Wt: 191.23 g/mol
InChI Key: QIZRZJJSSHIGRX-UHFFFAOYSA-N
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Description

Bis(5-methylfuran-2-yl)methanamine: is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of two 5-methylfuran rings attached to a central methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(5-methylfuran-2-yl)methanamine can be achieved through a catalyst-free method involving the reaction of 5-methylfurfuryl alcohol with water and air. This method yields an 81% production rate of bis(5-methylfuran-2-yl)methane, which can then be further aminated to form this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of biomass-derived feedstocks. The process includes the catalytic hydrogenation and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles .

Chemical Reactions Analysis

Types of Reactions: Bis(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of furan carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted furan derivatives.

Mechanism of Action

The mechanism of action of bis(5-methylfuran-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include free radical decarboxylation and catalytic hydrogenation .

Comparison with Similar Compounds

    (5-Methylfuran-2-yl)methanamine: A simpler analog with one furan ring.

    Bis(furan-2-yl)methanamine: Lacks the methyl groups on the furan rings.

Uniqueness: Bis(5-methylfuran-2-yl)methanamine is unique due to the presence of two 5-methylfuran rings, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

bis(5-methylfuran-2-yl)methanamine

InChI

InChI=1S/C11H13NO2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6,11H,12H2,1-2H3

InChI Key

QIZRZJJSSHIGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)N

Origin of Product

United States

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